N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is a complex organic compound characterized by its unique structural features, including a benzyloxy group and a cyclopentanecarboxamide moiety. Its molecular formula is C25H25NO2, and it has a molecular weight of approximately 399.48 g/mol. The compound exhibits a distinctive arrangement of aromatic and aliphatic components, which contribute to its chemical properties and potential biological activities .
The reactivity of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide can be attributed to the presence of functional groups such as the amide bond and the benzyloxy substituent. Typical reactions may include:
Preliminary studies suggest that N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide may exhibit significant biological activity. Compounds with similar structures have been investigated for their potential as:
The synthesis of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide typically involves several key steps:
These methods may vary based on specific reaction conditions and desired yields .
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide has potential applications in various fields:
Interaction studies involving N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide focus on its binding affinity and selectivity towards various biological targets. This includes:
These studies are crucial for elucidating the compound's pharmacological profile and guiding future research directions.
Several compounds share structural similarities with N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Hydroxyphenyl)-1-phenylcyclopentanecarboxamide | Hydroxyl group instead of benzyloxy | Increased polarity may enhance solubility |
| 1-(4-Methoxyphenyl)-N-phenyldecanoic acid | Longer alkyl chain | Potentially different pharmacokinetics |
| N-[3-(Benzyloxy)phenyl]-1-naphthalenecarboxamide | Naphthalene core instead of cyclopentane | Altered electronic properties due to aromaticity |
These comparisons highlight how variations in substituents and core structures can influence the biological activity and chemical behavior of similar compounds.
The introduction of the benzyloxy group at the para-position of the phenyl ring is a pivotal step in synthesizing N-[4-(benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide. Two primary strategies dominate this transformation: nucleophilic aromatic substitution and Mitsunobu coupling.
Nucleophilic aromatic substitution (NAS) involves replacing a leaving group (e.g., nitro or halogen) on an aromatic ring with a benzyloxy nucleophile. For example, 4-nitrophenol can undergo benzyloxylation via a two-step process:
A study demonstrated that reacting 4-nitrophenol with benzyl chloride under ultrasonication (40 kHz, 300 W) and a multisite phase-transfer catalyst (MPTC) achieved 91.5% yield of 4-benzyloxynitrobenzene. The pseudo-first-order kinetic model confirmed that ultrasonication enhances mass transfer, reducing reaction time from 12 hours to 5 hours.
The Mitsunobu reaction offers a stereospecific alternative for benzyloxy introduction, particularly for substrates requiring retention of chirality. This method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple benzyl alcohol directly to phenolic hydroxyl groups. The mechanism proceeds via:
A notable application is the ortho-benzylation of phenols using chiral benzyl alcohols, which preserves enantiomeric excess (e.g., 98% ee) while introducing the benzyloxy group. However, excess phenol (5 equivalents) is required to minimize side reactions.
The cyclopentane scaffold in N-[4-(benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is typically constructed via reductive amination followed by cyclization.
Reductive amination converts ketones or aldehydes into amines using reducing agents like sodium cyanoborohydride (NaBH₃CN). For example, 1-phenylcyclopentanone can react with 4-benzyloxyaniline in the presence of NaBH₃CN to form a secondary amine intermediate. Tin(II) chloride (SnCl₂) in hydrochloric acid is an alternative for nitro-group reduction, as demonstrated in the synthesis of 4-benzyloxyaniline hydrochloride (68% yield).
Cyclization of the linear amine intermediate into the cyclopentane ring often employs amide bond formation or intramolecular alkylation.
A kinetic study revealed that cyclization efficiency depends on:
The final amide bond formation between 4-benzyloxyaniline and 1-phenylcyclopentanecarboxylic acid is critical for yield and purity.
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ min⁻¹) | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 2.1 | 78 |
| Dichloromethane | 8.9 | 3.4 | 85 |
| Toluene | 2.4 | 1.2 | 62 |
Polar solvents like dichloromethane accelerate the reaction by stabilizing charged intermediates. However, toluene is preferred for Mitsunobu coupling due to its inertness.
A multisite PTC (N1,N2-dibenzyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium dibromide) under ultrasonication achieved 94% conversion in amide cyclization, compared to 68% without ultrasonication. The activation energy (Eₐ) decreased from 45 kJ/mol to 32 kJ/mol, indicating lower thermal requirements.
The cyclopentane scaffold in N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide represents a critical structural element that significantly influences receptor binding affinity through conformational constraint mechanisms [4]. The five-membered cyclopentane ring adopts non-planar puckered conformations to minimize eclipsing strain, which would be approximately 10 kcal/mol if the ring remained planar [12]. This conformational flexibility, while reducing strain, provides a specific three-dimensional orientation that enhances molecular recognition at target binding sites [4].
Rigid scaffold systems demonstrate superior binding characteristics compared to their flexible counterparts due to reduced entropic penalties during protein-ligand interactions [4]. The cyclopentane framework in this compound exhibits minimal angle strain, with ring angles approximating 108 degrees, closely matching the optimal tetrahedral geometry [12]. This structural feature allows for precise spatial positioning of pharmacophoric elements while maintaining conformational stability [4].
Molecular dynamics simulations of cyclopentane-containing compounds reveal that scaffold rigidity directly correlates with enhanced receptor affinity through improved shape complementarity [28]. The rigid cyclopentane core maintains consistent conformations within binding pockets, facilitating stable protein-ligand interactions and reducing conformational entropy losses upon binding [4] [28]. Studies of similar rigid scaffolds demonstrate that conformationally restricted ligands achieve higher receptor affinity by providing stereodefined attachment points for various substituents [4].
| Property | Value | Impact on Binding |
|---|---|---|
| Ring Angle | 108° | Minimal angle strain [12] |
| Puckering Amplitude | Variable | Reduced eclipsing strain [12] |
| Conformational Flexibility | Limited | Enhanced binding specificity [4] |
| Entropy Penalty | Reduced | Improved affinity [4] |
The phenylcyclopentanecarboxamide scaffold demonstrates enhanced target selectivity through its rigid three-dimensional architecture [16]. This structural rigidity enables specific spatial arrangements of functional groups, promoting selective interactions with target proteins while minimizing off-target binding [16]. The cyclopentane ring system provides a stable platform for presenting the benzyloxy and phenyl substituents in optimal orientations for receptor recognition [4].
The benzyloxy substituent in N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide serves as a key pharmacophoric element that significantly influences molecular recognition and binding affinity [5] [7]. Benzyloxy-containing compounds demonstrate enhanced binding interactions through aromatic pi-pi stacking mechanisms and hydrophobic interactions within protein binding pockets [5] [7].
Positional analysis of benzyloxy substituents reveals critical structure-activity relationships dependent on substitution patterns [21]. Para-positioned benzyloxy groups consistently demonstrate superior binding affinity compared to ortho or meta configurations, with studies showing up to three-fold improvements in inhibitory activity when benzyloxy groups are positioned para to the amide linkage [21]. This positional preference stems from optimal spatial orientation within target binding sites and reduced steric hindrance [21].
The benzyloxy pharmacophore contributes to molecular interactions through multiple mechanisms [5]. The ether oxygen serves as a hydrogen bond acceptor, while the benzyl ring provides hydrophobic interactions and pi-pi stacking opportunities with aromatic residues in binding sites [5] [7]. Molecular docking studies demonstrate that benzyloxy groups preferentially occupy hydrophobic subpockets in target proteins, establishing stabilizing interactions that enhance binding affinity [5].
Electronic effects of the benzyloxy substituent significantly influence pharmacological activity [21]. The electron-donating nature of the benzyloxy group modulates the electronic density of the attached phenyl ring, affecting molecular recognition patterns [21]. Structure-activity relationship studies indicate that electron-donating substituents, including benzyloxy groups, generally provide more favorable binding interactions compared to electron-withdrawing substituents [21].
| Position | Relative Activity | Selectivity Index | Binding Characteristics |
|---|---|---|---|
| Para | 100% (Reference) | High | Optimal pi-pi stacking [21] |
| Meta | 65% | Moderate | Reduced binding efficiency [21] |
| Ortho | 45% | Low | Steric hindrance effects [21] |
The benzyloxy substituent positioning directly influences pharmacophore development by establishing essential interaction points with target receptors [7]. Computational modeling studies reveal that benzyloxy groups create favorable binding environments through their ability to form both hydrophobic and hydrogen bonding interactions [7]. The spatial orientation provided by para-substitution optimizes these interactions while minimizing unfavorable steric contacts [21].
Benzyloxy-containing molecules demonstrate enhanced central nervous system penetration properties, attributed to their balanced lipophilic and hydrophilic characteristics [7]. The benzyloxy moiety contributes to optimal partition coefficients that facilitate blood-brain barrier permeability while maintaining sufficient aqueous solubility for biological activity [7]. This dual property makes benzyloxy substitution particularly valuable in pharmacophore development for central nervous system targets [7].
Quantitative Structure-Activity Relationship modeling provides essential computational frameworks for predicting the bioactivity of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide derivatives [24] [25]. QSAR methodologies establish mathematical relationships between molecular descriptors and biological activities, enabling systematic optimization of compound properties [24] [25].
Molecular descriptor calculations for cyclopentanecarboxamide derivatives encompass physicochemical, topological, and geometric parameters [27]. Critical descriptors include molecular volume, surface area, lipophilicity coefficients, hydrogen bonding capacity, and electronic properties [27]. These parameters collectively describe the molecular features responsible for biological activity and serve as input variables for QSAR model development [27].
Multiple linear regression and machine learning approaches demonstrate high predictive accuracy for benzyloxy-containing compounds [18]. QSAR models utilizing genetic algorithms and multiple linear regression achieve correlation coefficients exceeding 0.90 for training sets, with cross-validation Q-squared values above 0.83 [18]. These statistical parameters indicate robust model performance and reliable predictive capability [18].
| Model Type | R² Training | Q² Cross-validation | RMSE | Descriptor Count |
|---|---|---|---|---|
| Multiple Linear Regression | 0.912 | 0.835 | 0.156 | 5 [18] |
| Neural Network | 0.925 | 0.847 | 0.142 | 8 [2] |
| Genetic Algorithm-MLR | 0.890 | 0.820 | 0.168 | 6 [17] |
Descriptor selection strategies identify key molecular features governing bioactivity in cyclopentanecarboxamide systems [17]. Principal component analysis and stepwise regression methods reveal that molecular refractivity, parachor, hydrogen bond acceptor count, molecular volume, and surface tension represent the most significant predictive parameters [2]. These descriptors collectively account for greater than 85% of observed activity variance in training datasets [2].
Advanced QSAR modeling incorporates three-dimensional molecular descriptors to capture spatial effects of substituent positioning [25]. Three-dimensional QSAR approaches consider steric hindrance, hydrophobic interactions, and hydrogen bonding geometries within the context of molecular conformations [25]. These models provide enhanced predictive accuracy by accounting for the three-dimensional nature of molecular recognition processes [25].
Machine learning algorithms, including artificial neural networks and support vector machines, demonstrate superior performance compared to traditional linear regression methods [27]. Neural network models achieve prediction accuracies exceeding 90% for bioactivity classification tasks, with F1-scores above 0.93 for both active and inactive compound categories [27]. These advanced computational approaches enable more accurate prediction of compound bioactivity and facilitate rational drug design strategies [27].
The integration of molecular dynamics simulations with QSAR modeling provides dynamic perspectives on structure-activity relationships [29]. Time-resolved analysis of molecular conformations during simulation provides frequency-weighted pharmacophore features that enhance model accuracy [29]. This approach enables incorporation of conformational flexibility into QSAR models, improving predictive performance for flexible molecules [29].
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide belongs to the structural class of cyclopentanecarboxamides that have demonstrated potential activity at G-protein coupled receptors (GPCRs), particularly the cannabinoid receptor 2 (CB2) and chemokine receptor CCR2. The compound's unique structural features include a benzyloxy group at the para position of the phenyl ring and a phenylcyclopentanecarboxamide core .
Cannabinoid Receptor 2 (CB2) Modulation
The CB2 receptor is primarily expressed in immune cells and peripheral tissues, distinguishing it from CB1 which is predominantly central nervous system-localized [2]. Cyclopentanecarboxamide derivatives have been investigated for their potential as CB2 receptor modulators. The structural components of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide, particularly the cyclopentane ring system and aromatic substituents, are characteristic of compounds that interact with cannabinoid receptors [3].
CB2 receptor activation mediates anti-inflammatory responses and immunomodulation through coupling to Gi/Go proteins, leading to decreased adenylyl cyclase activity and activation of mitogen-activated protein kinase pathways [4]. The 2-arachidonoylglycerol (2-AG) serves as the primary endogenous ligand for CB2 receptors [3]. Compounds targeting CB2 receptors have shown therapeutic potential in inflammatory conditions, with selective CB2 agonists demonstrating efficacy in reducing inflammatory cell infiltration while avoiding the psychoactive effects associated with CB1 activation [5].
Chemokine Receptor CCR2 Antagonism
The cyclopentanecarboxamide structural motif is well-established in CCR2 antagonist development. CCR2 is a chemokine receptor that mediates monocyte chemotaxis through interaction with chemokine ligand 2 (CCL2) [6]. The receptor is expressed on macrophages, B cells, T cells, and mast cells, playing crucial roles in inflammatory responses and immune cell recruitment [2].
CCR2 antagonists have been extensively studied for their potential in treating inflammatory diseases. The cyclopentanecarboxamide scaffold has been incorporated into several clinical candidates, including compounds with piperidine and cyclopentane core structures similar to N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide [6]. These antagonists typically function through competitive inhibition at the orthosteric binding site, preventing CCL2-mediated receptor activation and subsequent downstream signaling cascades [6].
Studies have demonstrated that CCR2 antagonists with cyclopentanecarboxamide cores exhibit potent binding affinities, with IC50 values in the low nanomolar range [6]. The benzyloxy substituent pattern observed in N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is consistent with structure-activity relationships identified in CCR2 antagonist development, where aromatic substitutions can influence receptor selectivity and binding affinity [7].
Receptor Selectivity and Binding Characteristics
The selectivity profile between CB2 and CCR2 receptors is influenced by specific structural features. The cyclopentane ring geometry and aromatic substituent positioning contribute to receptor recognition and binding specificity [8]. Molecular docking studies have revealed that CCR2 orthosteric inhibitors universally occupy an inactive-state-specific tunnel between receptor helices 1 and 7, with specific residues such as S101^2.63^ serving as determinants of CCR2 selectivity [7].
For CB2 receptors, the benzyloxy phenyl moiety may contribute to receptor binding through π-π stacking interactions with aromatic residues in the binding pocket, while the cyclopentanecarboxamide core provides structural rigidity essential for receptor activation or antagonism [9]. The compound's potential dual activity at both receptor systems could provide therapeutic advantages in conditions where both inflammatory and immune modulation are desired.
The benzyloxyphenyl structural component of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide has been associated with antitumor activity through apoptosis induction mechanisms. Compounds containing similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines through multiple apoptotic pathways [10].
Apoptosis Pathway Activation
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or transformed cells. The process involves two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both converging on the activation of executioner caspases [11]. N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide may induce apoptosis through interaction with key regulatory proteins in these pathways.
The compound's structural features suggest potential interaction with Bcl-2 family proteins, which are central regulators of mitochondrial apoptosis. Benzyloxyphenyl derivatives have been identified as BH3 mimetics that can bind to anti-apoptotic Bcl-2 proteins, disrupting their inhibitory effects on apoptosis [10]. This interaction can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation [12].
Caspase-Mediated Cell Death
The activation of caspase-3, a key executioner caspase, represents a critical step in apoptosis execution. Studies have demonstrated that compounds with similar structural motifs can induce caspase-3 activation, leading to proteolytic cleavage of cellular substrates including poly(ADP-ribose) polymerase (PARP) and various structural proteins [13]. The caspase-3/GSDME signaling pathway serves as a molecular switch between apoptosis and pyroptosis, with the expression level of gasdermin E (GSDME) determining the cell death mechanism [11].
Caspase-3 activation also involves the cleavage of MEK1 at the evolutionarily conserved Asp282 residue, resulting in suppression of pro-survival ERK signaling and enhanced sensitivity to apoptotic stimuli [13]. This mechanism represents a feedback loop that amplifies apoptotic signals while suppressing survival pathways.
Autophagy and Alternative Cell Death Pathways
Beyond classical apoptosis, compounds with benzyloxyphenyl substituents have been shown to induce autophagic cell death through disruption of the Beclin 1:Bcl-2 complex [10]. This mechanism involves upregulation of autophagy-related genes including BECN1, ATG5, and MAP1LC3B, leading to LC3B-II accumulation and autophagosome formation. The resulting autophagic flux can overcome apoptosis resistance in cancer cells, particularly those with low Bcl-2 expression [10].
Tumor Selectivity and Therapeutic Window
The selective targeting of cancer cells while sparing normal cells is crucial for therapeutic efficacy. Benzyloxyphenyl derivatives have demonstrated preferential cytotoxicity toward cancer cells, potentially due to their altered metabolism and increased sensitivity to apoptotic stimuli [14]. The compound's ability to induce cell cycle arrest, particularly in S-phase, contributes to its antitumor activity by preventing DNA replication in rapidly dividing cells [15].